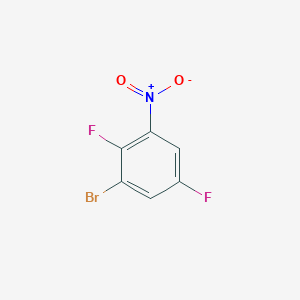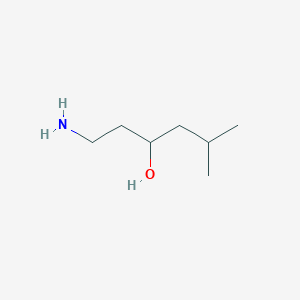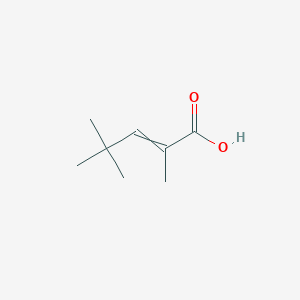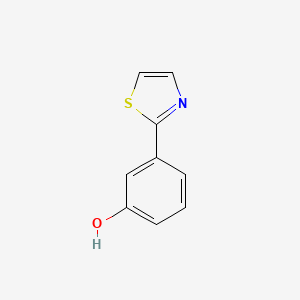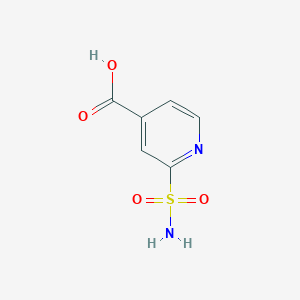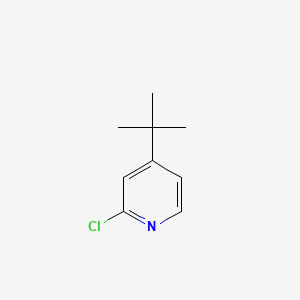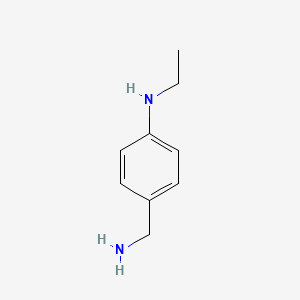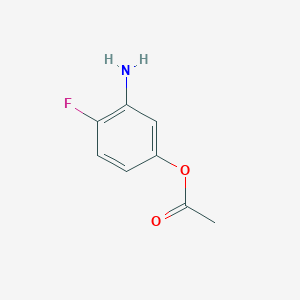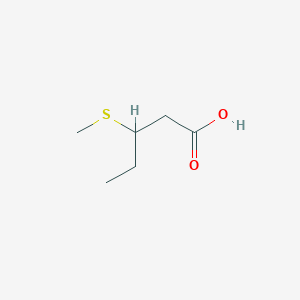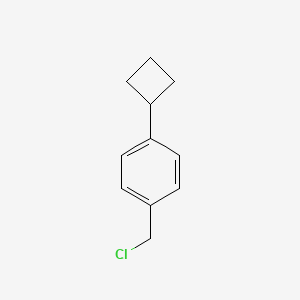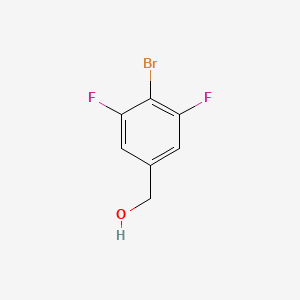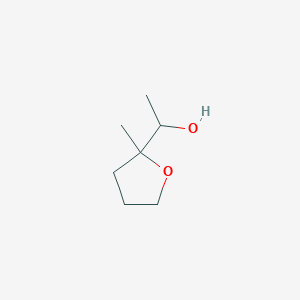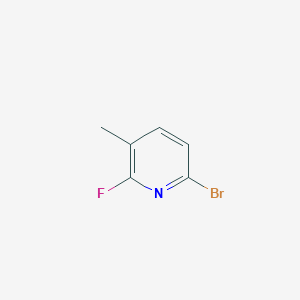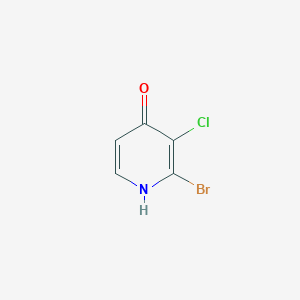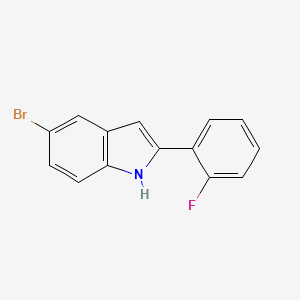
5-bromo-2-(2-fluorophenyl)-1H-indole
Übersicht
Beschreibung
“5-bromo-2-(2-fluorophenyl)-1H-indole” is a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “5-bromo” and “2-fluorophenyl” parts of the name indicate that there is a bromine atom on the 5th carbon of the indole ring and a fluorine atom on the 2nd carbon of the phenyl group .
Molecular Structure Analysis
The presence of the indole ring in the molecule would likely result in a planar structure around this part of the molecule. The electronegativity of the halogen atoms (bromine and fluorine) would influence the electronic distribution in the molecule .Chemical Reactions Analysis
Indoles are versatile molecules in organic chemistry and can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The presence of halogen atoms can make the molecule more reactive towards certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the indole ring and the halogen atoms. For example, the compound is likely to have a relatively high molecular weight due to the presence of the bromine atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
5-Bromo-2-(2-fluorophenyl)-1H-indole has been utilized in the synthesis of various compounds with potential biological activity. For instance, Sapnakumari et al. (2014) synthesized a compound using a multicomponent reaction that involved 5-bromo-2-(2-fluorophenyl)-1H-indole, demonstrating its utility in creating new chemical entities for potential biological evaluation (Sapnakumari, Narayana, & Sarojini, 2014).
Antimicrobial Activity
Another significant application of 5-bromo-2-(2-fluorophenyl)-1H-indole derivatives is in antimicrobial research. Al-Qawasmeh et al. (2010) synthesized derivatives with potent activity against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting its potential in addressing antibiotic resistance (Al‐Qawasmeh et al., 2010).
Antitumor Activities
In cancer research, 5-bromo-2-(2-fluorophenyl)-1H-indole derivatives have been synthesized and evaluated for their antitumor properties. Houxing (2009) reported the synthesis of new compounds from 5-bromo-1H-indole that exhibited inhibitory activity against various cancer cell lines, demonstrating the compound's relevance in oncological studies (Houxing, 2009).
Chemical Synthesis Optimization
5-Bromo-2-(2-fluorophenyl)-1H-indole is also important in the optimization of chemical synthesis processes. Li, Ma, and Yu (2011) optimized the Ullmann reaction step in the synthesis of sertindole, a key intermediate of which is 5-chloro-1-(4- fluorophenyl)-indole, related to the structure of interest. This highlights its role in improving yield and reproducibility in pharmaceutical manufacturing (Li, Ma, & Yu, 2011).
Molecular Structure and Interaction Studies
The molecular structure and interactions of 5-bromo-2-(2-fluorophenyl)-1H-indole derivatives are of interest in material science and crystallography. Barakat et al. (2017) analyzed the crystal structure and interactions of a derivative, providing insights into its molecular properties (Barakat et al., 2017).
Safety And Hazards
Zukünftige Richtungen
The study of indole derivatives is a vibrant field in medicinal chemistry, and new synthetic methods and applications are continually being explored . “5-bromo-2-(2-fluorophenyl)-1H-indole” could potentially be studied for its biological activity and could serve as a starting point for the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
5-bromo-2-(2-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN/c15-10-5-6-13-9(7-10)8-14(17-13)11-3-1-2-4-12(11)16/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTAIFUHYIHCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(N2)C=CC(=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(2-fluorophenyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



